

Physical and chemical properties of HLCL-61 hydrochloride

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Compound of Interest

Compound Name: HLCL-61 hydrochloride

Cat. No.: B1663589

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Technical Guide: HLCL-61 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

HLCL-61 hydrochloride is a potent and selective, first-in-class small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).^{[1][2]} This technical guide provides a comprehensive overview of the known physical and chemical properties of **HLCL-61 hydrochloride**, its mechanism of action, and detailed experimental protocols relevant to its study. The information is intended to support researchers and professionals in the fields of oncology, epigenetics, and drug development in their investigation and potential application of this compound.

Chemical and Physical Properties

HLCL-61 hydrochloride is a white to off-white solid powder.^[3] It is stable for at least four years when stored at -20°C.^[4]

Table 1: Physicochemical Properties of **HLCL-61 Hydrochloride**

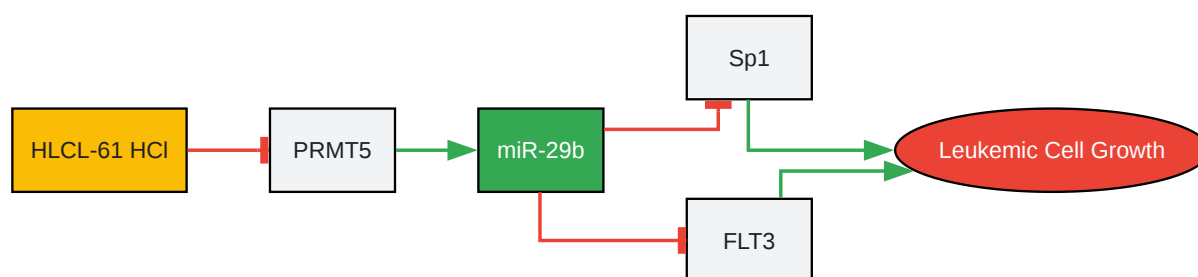
Property	Value	Source(s)
IUPAC Name	1-(9-ethylcarbazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrochloride	[5]
Molecular Formula	C ₂₃ H ₂₅ ClN ₂ O	[5][6]
Molecular Weight	380.91 g/mol	[3][5][7]
CAS Number	1158279-20-9	[4][8]
Appearance	White to off-white solid powder	[3]
Purity	≥98%	[4]
UV max (λ)	239, 267, 297 nm	[4]
Hydrogen Bond Donor Count	2	[3]
Hydrogen Bond Acceptor Count	2	[3]
Rotatable Bond Count	6	[3]

Table 2: Solubility of **HLCL-61 Hydrochloride**

Solvent	Solubility	Source(s)
DMSO	≥30 mg/mL	[3]
50 mg/mL (131.26 mM; requires sonication)	[1]	
76 mg/mL (199.52 mM)		
Ethanol	>1 mg/mL	[4]
15 mg/mL (39.38 mM)	[7]	
Water	Insoluble or slightly soluble (<1 mg/mL)	[1][7]
In Vivo Formulation 1	≥2.5 mg/mL (6.56 mM) in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline	[3]
In Vivo Formulation 2	≥2.5 mg/mL (6.56 mM) in 10% DMSO + 90% (20% SBE-β-CD in Saline)	[3]
In Vivo Formulation 3	≥2.5 mg/mL (6.56 mM) in 10% DMSO + 90% Corn Oil	[3]

Mechanism of Action and Signaling Pathway

HLCL-61 is a selective inhibitor of PRMT5, an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins.[2] It shows no significant inhibitory activity against other PRMT family members such as PRMT1, PRMT4, and PRMT7.[4] In acute myeloid leukemia (AML) cells, inhibition of PRMT5 by HLCL-61 leads to a significant increase in the expression of microRNA-29b (miR-29b). This, in turn, suppresses the expression of Sp1 transcription factor and FMS-like tyrosine kinase 3 (FLT3), ultimately resulting in antileukemic activity.[3]



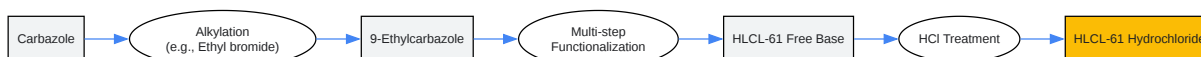
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Figure 1: Simplified signaling pathway of **HLCL-61 hydrochloride** in AML.

Experimental Protocols

Synthesis of HLCL-61 Hydrochloride

While a detailed, step-by-step protocol for the synthesis of 1-(9-ethylcarbazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine hydrochloride is not publicly available, the general synthetic route involves the alkylation of carbazole to form 9-ethylcarbazole, followed by subsequent functionalization to introduce the methanamine side chain, and finally conversion to the hydrochloride salt.[9][10][11]



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Figure 2: General synthetic workflow for **HLCL-61 hydrochloride**.

Cell Viability Assay

This protocol is adapted from studies on the effect of HLCL-61 on AML cell lines.[1]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **HLCL-61 hydrochloride** on cancer cell lines.

Materials:

- AML cell lines (e.g., MV4-11, THP-1)

- RPMI-1640 medium supplemented with 10% FBS
- **HLCL-61 hydrochloride** stock solution (in DMSO)
- 96-well plates
- MTS reagent
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Prepare serial dilutions of **HLCL-61 hydrochloride** in culture medium from the DMSO stock. The final DMSO concentration should be kept below 0.1%.
- Treat the cells with various concentrations of **HLCL-61 hydrochloride** (e.g., 0.1 to 100 μ M) and a vehicle control (DMSO).
- Incubate the plates for 24, 48, or 72 hours.
- Add MTS reagent to each well and incubate for 2-4 hours.
- Measure the absorbance at 490 nm using a plate reader.
- Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ values using appropriate software.

Table 3: Reported IC₅₀ Values for **HLCL-61 Hydrochloride** (48h treatment)

Cell Line/Sample	IC ₅₀ (μM)	Source(s)
MV4-11	14.12	[1]
THP-1	16.74	[1]
FLT3-WT blast	6.3	[1]
FLT3-ITD blast	8.72	[1]

PRMT5 Enzymatic Assay

This is a general protocol for an in vitro PRMT5 inhibition assay.

Objective: To measure the direct inhibitory effect of **HLCL-61 hydrochloride** on PRMT5 enzymatic activity.

Materials:

- Recombinant human PRMT5/MEP50 complex
- Histone H4 peptide (substrate)
- S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
- **HLCL-61 hydrochloride**
- Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)
- Scintillation fluid and counter

Procedure:

- Prepare a reaction mixture containing assay buffer, PRMT5/MEP50, and histone H4 peptide.
- Add varying concentrations of **HLCL-61 hydrochloride** or a vehicle control.
- Initiate the reaction by adding [³H]-SAM.
- Incubate the mixture at 30°C for a specified time (e.g., 60 minutes).

- Stop the reaction (e.g., by adding trichloroacetic acid).
- Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated [^3H]-SAM.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition relative to the vehicle control.

Western Blot for Histone Methylation

This protocol provides a general workflow for assessing the effect of HLCL-61 on histone arginine methylation.

Objective: To detect changes in the levels of symmetric dimethylarginine on histones in cells treated with **HLCL-61 hydrochloride**.

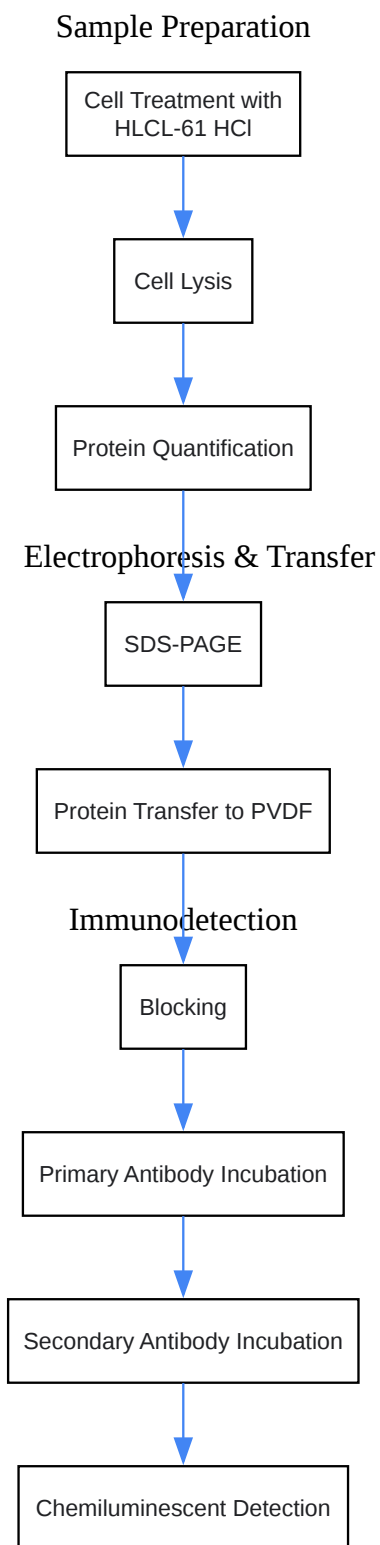
Materials:

- Cells treated with **HLCL-61 hydrochloride**
- Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-symmetric dimethylarginine, anti-Histone H3)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Lyse the treated and control cells and determine the protein concentration.

- Separate 20-30 µg of protein lysate on an SDS-PAGE gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
- Normalize the signal for the methylated histone to the total histone signal.



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Figure 3: General workflow for Western blot analysis of histone methylation.

NMR and Mass Spectrometry Sample Preparation

¹H NMR Spectroscopy:

- Dissolve 5-10 mg of **HLCL-61 hydrochloride** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
- Filter the solution through a glass wool plug into a clean NMR tube to remove any particulate matter.
- Acquire the spectrum on a standard NMR spectrometer.

Mass Spectrometry (LC-MS):

- Prepare a stock solution of **HLCL-61 hydrochloride** in a compatible solvent (e.g., methanol or acetonitrile).
- Dilute the stock solution to an appropriate concentration (e.g., 1-10 µg/mL) with the mobile phase.
- Inject the sample into the LC-MS system for analysis.

Safety and Handling

HLCL-61 hydrochloride is for research use only and not for human or veterinary use.^[4]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a dry and well-ventilated place, protected from moisture.^[3]

Disclaimer

The information provided in this document is for research and informational purposes only. The experimental protocols are intended as general guidelines and may require optimization for specific applications and laboratory conditions.

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